molecular formula C5H3F3N2 B1318961 4-(Trifluoromethyl)pyridazine CAS No. 132537-44-1

4-(Trifluoromethyl)pyridazine

Cat. No.: B1318961
CAS No.: 132537-44-1
M. Wt: 148.09 g/mol
InChI Key: RKYLAEZHYUWJRS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H3F3N2. It is a derivative of pyridazine, where a trifluoromethyl group is attached to the fourth position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 4-(Trifluoromethyl)pyridazine involves the annulation of pyridinium ylides with trifluoroacetyl diazoester. This base-promoted reaction does not require heavy metal catalysts and is compatible with various functional groups . The reaction conditions typically involve the use of a base such as triethylamine in a suitable solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules with specific biological activities or material properties .

Properties

IUPAC Name

4-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-10-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYLAEZHYUWJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591487
Record name 4-(Trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132537-44-1
Record name 4-(Trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TRIFLUOROMETHYL)PYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key synthetic routes to obtain 4-(Trifluoromethyl)pyridazines?

A1: Two main synthetic approaches are highlighted in the research papers:

  • Annulation of Pyridinium Ylides: This method, described in [], utilizes a base-promoted annulation reaction between pyridinium ylides and trifluoroacetyl diazoester. This approach offers good yields and avoids the use of heavy metal catalysts, making it a potentially attractive route for large-scale synthesis.
  • From Perfluoroketene Dithioacetals: Research in [, ] demonstrates the use of perfluoroketene dithioacetals as versatile building blocks. Reacting these compounds with nucleophiles, followed by a condensation reaction with hydrazine and subsequent dehydrogenation, leads to the formation of 4-(Trifluoromethyl)pyridazin-3-ones. Further functionalization of these intermediates can yield a variety of substituted 4-(Trifluoromethyl)pyridazines.

Q2: Why are 4-(Trifluoromethyl)pyridazines of interest in medicinal chemistry?

A2: The incorporation of fluorine atoms, specifically the trifluoromethyl group, into organic molecules can significantly impact their physicochemical properties and biological activity. 4-(Trifluoromethyl)pyridazines, with their unique structure and potential for diverse functionalization, are attractive targets for several reasons:

  • Enhanced Metabolic Stability: The presence of the trifluoromethyl group can increase metabolic stability, potentially leading to improved pharmacokinetic profiles. []
  • Increased Lipophilicity: The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane permeability and absorption. []
  • Modulation of Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the pyridazine ring, potentially impacting its interactions with biological targets. []

Q3: How does the structure of 4-(Trifluoromethyl)pyridazine lend itself to further derivatization?

A3: The core structure of this compound offers multiple avenues for further functionalization:

  • Substitution on the Pyridazine Ring: The presence of different substituents on the pyridazine ring, particularly at the 3-position, allows for fine-tuning of the molecule's properties and exploration of structure-activity relationships (SAR). [, ]
  • Introduction of Functional Groups: The synthetic methodologies described in the papers [, , ] allow for the incorporation of various functional groups, such as amines, amides, and other heterocycles, expanding the chemical space and potential applications of these compounds.

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